molecular formula C13H7Cl2FN2O3 B11021283 4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

Cat. No.: B11021283
M. Wt: 329.11 g/mol
InChI Key: OOSJRIOKOUDGAS-UHFFFAOYSA-N
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Description

    4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide: is a chemical compound with the molecular formula C₁₃H₁₀Cl₂FNO. It belongs to the class of aromatic carboxylic acids, specifically anilides.

  • The compound’s systematic name describes its structure: it consists of a benzene ring with a chlorine atom at the 4-position, an amide functional group (N-phenylbenzamide), and a nitro group (2-nitrobenzamide).
  • Its melting point is approximately 199-201°C, and it is a solid at room temperature .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-chloronitrobenzene and 3-chloro-4-fluoroaniline.

      Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts.

      Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂) and nucleophiles (e.g., amines) are used.

      Major Products: Reduction yields the corresponding amino compound, while substitution leads to derivatives with different halogens.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its functional groups.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research on its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or agrochemicals.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C13H7Cl2FN2O3

    Molecular Weight

    329.11 g/mol

    IUPAC Name

    4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

    InChI

    InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19)

    InChI Key

    OOSJRIOKOUDGAS-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)F

    Origin of Product

    United States

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